2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester, also known by its CAS number 147959-19-1, is a chemical compound with the molecular formula and a molecular weight of approximately 243.30 g/mol. This compound belongs to the class of oxazolidinecarboxylic acids, which are characterized by the presence of an oxazolidine ring—a five-membered heterocyclic structure containing nitrogen and oxygen atoms.
The compound is primarily utilized in scientific research, particularly in organic synthesis, where it serves as a versatile intermediate for various chemical reactions.
The synthesis of 2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester can be achieved through several methods:
Technical details regarding reaction conditions (temperature, pressure, solvents) are critical for optimizing yield and purity but are often proprietary or vary by laboratory practice.
The molecular structure of 2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester features:
The compound's SMILES representation is O=CC[C@H]1COC(N1C(=O)OC(C)(C)C)(C)C, which reflects its stereochemistry and functional groups .
2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester participates in several chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield .
The mechanism of action for 2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester primarily revolves around its reactivity due to functional groups:
The physical and chemical properties of 2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester include:
These properties suggest that this compound should be handled with care due to its irritant nature .
The primary applications of 2,2-Dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylic acid tert-butyl ester include:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1